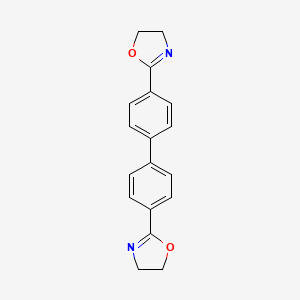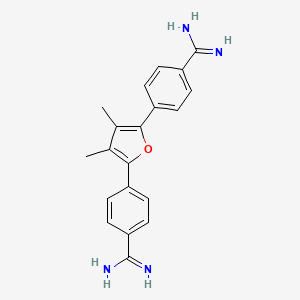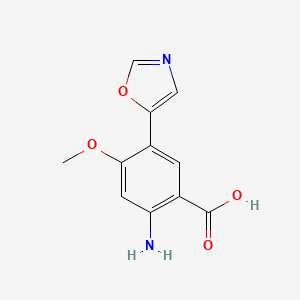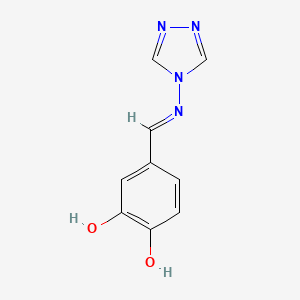
1,3-Bis(4-methylphenyl)-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-p-tolylisobenzofuran is an organic compound belonging to the benzofuran family It is characterized by the presence of two p-tolyl groups attached to the 1 and 3 positions of the isobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolylisobenzofuran can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxy-3H-isobenzofuran-1-one with para-methylphenylmagnesium bromide, followed by treatment with hydrogen chloride . Another approach is the one-pot synthesis of symmetric and unsymmetric 1,3-diarylisobenzofurans by sequential reactions of methyl 2-formylbenzoate with two identical or different aryl metal species .
Industrial Production Methods
Industrial production methods for 1,3-Di-p-tolylisobenzofuran are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Di-p-tolylisobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reactive intermediate in various chemical reactions, forming stable products through cycloaddition and other mechanisms . Its biological activity is attributed to its ability to interact with cellular components, leading to various biochemical effects.
Comparación Con Compuestos Similares
1,3-Di-p-tolylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Similar in structure but with phenyl groups instead of p-tolyl groups.
Benzofuran: The parent compound with a simpler structure.
Other diarylisobenzofurans: Compounds with different aryl groups attached to the isobenzofuran ring.
Uniqueness
1,3-Di-p-tolylisobenzofuran is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62422-95-1 |
|---|---|
Fórmula molecular |
C22H18O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clave InChI |
RKRIEYDULKFLID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


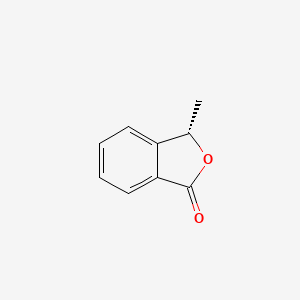
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
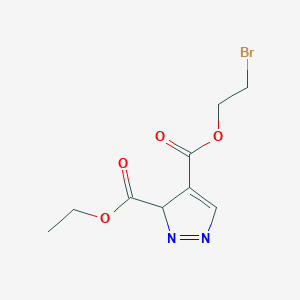


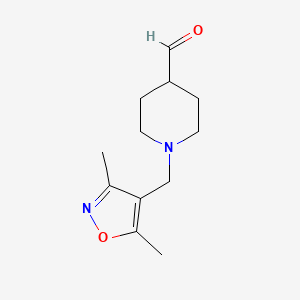

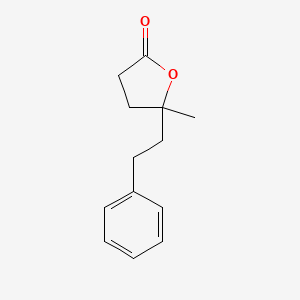
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
